molecular formula C17H15Cl2N3OS B10908043 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiophene-2-carboxamide

Cat. No.: B10908043
M. Wt: 380.3 g/mol
InChI Key: GZUXZOUDWLOATB-UHFFFAOYSA-N
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Description

N~2~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazole ring substituted with a 2,6-dichlorobenzyl group and a thiophenecarboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the 2,6-dichlorobenzyl group and the thiophenecarboxamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of advanced technologies such as microchannel reactors can enhance reaction efficiency and safety, especially when dealing with hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

N~2~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl bromide
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl alcohol

Uniqueness

N~2~-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15Cl2N3OS

Molecular Weight

380.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C17H15Cl2N3OS/c1-10-16(20-17(23)15-7-4-8-24-15)11(2)22(21-10)9-12-13(18)5-3-6-14(12)19/h3-8H,9H2,1-2H3,(H,20,23)

InChI Key

GZUXZOUDWLOATB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=CS3

Origin of Product

United States

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